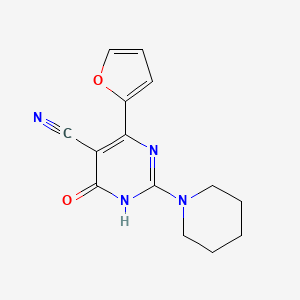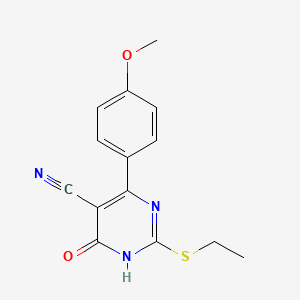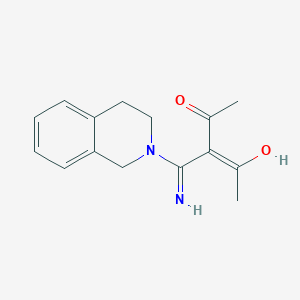![molecular formula C17H22N2O3S B3722418 2-({2-[4-(butan-2-yloxy)phenoxy]ethyl}sulfanyl)-6-methylpyrimidin-4(1H)-one](/img/structure/B3722418.png)
2-({2-[4-(butan-2-yloxy)phenoxy]ethyl}sulfanyl)-6-methylpyrimidin-4(1H)-one
Vue d'ensemble
Description
2-({2-[4-(butan-2-yloxy)phenoxy]ethyl}sulfanyl)-6-methylpyrimidin-4(1H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidinone core, which is a common motif in many biologically active molecules. The presence of butan-2-yloxy and phenoxy groups, along with a sulfanyl linkage, adds to its chemical diversity and potential reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[4-(butan-2-yloxy)phenoxy]ethyl}sulfanyl)-6-methylpyrimidin-4(1H)-one typically involves multiple steps, starting from readily available precursors. One common approach involves the alkylation of 4-hydroxy-2-methylpyrimidinone with 2-(4-(butan-2-yloxy)phenoxy)ethyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, the purification process may be streamlined using techniques such as crystallization or chromatography to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-({2-[4-(butan-2-yloxy)phenoxy]ethyl}sulfanyl)-6-methylpyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrimidinone core can be reduced to a dihydropyrimidine using reducing agents such as sodium borohydride.
Substitution: The butan-2-yloxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, ethanol as solvent.
Substitution: Alkyl halides, aryl halides, potassium carbonate, DMF as solvent.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various alkyl or aryl substituted pyrimidinone derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 2-({2-[4-(butan-2-yloxy)phenoxy]ethyl}sulfanyl)-6-methylpyrimidin-4(1H)-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it could bind to a key enzyme involved in DNA replication, thereby preventing the proliferation of cancer cells. The exact molecular pathways and targets would depend on the specific application and require further investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- (2R)-2-[4-(4-Cyano-2-fluorophenoxy)phenoxy]butylpropanoate
Uniqueness
Compared to similar compounds, 2-({2-[4-(butan-2-yloxy)phenoxy]ethyl}sulfanyl)-6-methylpyrimidin-4(1H)-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the sulfanyl group, in particular, may enhance its ability to interact with biological targets, making it a promising candidate for further research.
Propriétés
IUPAC Name |
2-[2-(4-butan-2-yloxyphenoxy)ethylsulfanyl]-4-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S/c1-4-13(3)22-15-7-5-14(6-8-15)21-9-10-23-17-18-12(2)11-16(20)19-17/h5-8,11,13H,4,9-10H2,1-3H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNMGLNIBYPHVOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=CC=C(C=C1)OCCSC2=NC(=CC(=O)N2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[4-(3-Chlorophenyl)piperazin-1-yl]methyl}quinazolin-4-ol](/img/structure/B3722344.png)
![2-[(4-AMINO-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(4-METHYL-2-PYRIDYL)ACETAMIDE](/img/structure/B3722358.png)

![N-(2,5-dichlorophenyl)-2-{[4-(methoxymethyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B3722374.png)



![methyl 4-{2-[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamido}benzoate](/img/structure/B3722402.png)
![N-(3-chloro-2-methylphenyl)-2-{[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3722410.png)
![2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]ethyl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B3722427.png)
![(NE)-N-[(2Z)-2-hydroxyimino-1,2-bis(4-methoxyphenyl)ethylidene]hydroxylamine](/img/structure/B3722434.png)
![2-[2-(4-Ethoxyphenyl)imino-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B3722446.png)
![N-{1-[3-(methoxycarbonyl)-4,4-dimethyl-2,6-dioxocyclohexylidene]butyl}glycine](/img/structure/B3722451.png)
